molecular formula C7H2BrClF3NO2 B1290468 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene CAS No. 863111-47-1

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene

Cat. No. B1290468
M. Wt: 304.45 g/mol
InChI Key: COXWQBVLBUBRPG-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

A mixture of reduced iron (17.7 g), acetic acid (290 ml) and water (145 ml) was stirred with heating at 60° C. for 15 min, 5-bromo-2-chloro-4-nitrobenzotrifluoride (17.7 g) dissolved in 1,4-dioxane (100 ml) was added thereto, and the mixture was stirred with heating at 60° C. for 30 min. The reaction mixture was ice-cooled, ethyl acetate (700 ml) was added and the mixture was stirred at room temperature, The reaction mixture was filtered through a celite (trademark) filter. The filtrate was washed three times with a 1N aqueous sodium hydroxide solution and then with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 2-bromo-5-chloro-4-(trifluoromethyl)aniline (17.1 g, yield 100%).
[Compound]
Name
reduced iron
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[Br:6][C:7]1[C:8]([N+:18]([O-])=O)=[CH:9][C:10]([Cl:17])=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1.C(OCC)(=O)C>O1CCOCC1>[Br:6][C:7]1[CH:12]=[C:11]([C:13]([F:14])([F:16])[F:15])[C:10]([Cl:17])=[CH:9][C:8]=1[NH2:18]

Inputs

Step One
Name
reduced iron
Quantity
17.7 g
Type
reactant
Smiles
Name
Quantity
290 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
145 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C(F)(F)F)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 60° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite (trademark)
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtrate was washed three times with a 1N aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=C(C(=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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